molecular formula C7H14O3 B14734478 2,6-Dimethoxytetrahydropyran CAS No. 6581-57-3

2,6-Dimethoxytetrahydropyran

Cat. No.: B14734478
CAS No.: 6581-57-3
M. Wt: 146.18 g/mol
InChI Key: DNLONCVMTWHJOV-UHFFFAOYSA-N
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Description

2,6-Dimethoxytetrahydropyran (CAS 6581-57-3) is a high-value chemical intermediate primarily recognized for its role as a stable precursor to glutaraldehyde . This compound serves as a key building block in organic synthesis, where it can be efficiently hydrolyzed under acidic conditions to produce glutaraldehyde, a versatile molecule with applications in biocidal formulations and leather tanning processes . Its structure, a tetrahydropyran ring with two methoxy groups, functions as a protective acetal, enhancing its stability during storage and handling compared to the more reactive dialdehyde it can generate. With a molecular formula of C7H14O3 and a molecular weight of 146.19 g/mol, it is characterized by a boiling point of approximately 182.7°C and a flash point of 57.7°C, indicating careful management is required during laboratory use . This product is intended for use in controlled laboratory and research settings by qualified personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety guidelines before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6581-57-3

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

2,6-dimethoxyoxane

InChI

InChI=1S/C7H14O3/c1-8-6-4-3-5-7(9-2)10-6/h6-7H,3-5H2,1-2H3

InChI Key

DNLONCVMTWHJOV-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC(O1)OC

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 2,6 Dimethoxytetrahydropyran

Direct Synthesis Routes

Direct synthesis routes to 2,6-dimethoxytetrahydropyran primarily involve constructing the tetrahydropyran (B127337) ring with the desired methoxy (B1213986) groups already in place or introduced during the cyclization process.

Acid-Catalyzed Alkoxylation Reactions

Acid-catalyzed alkoxylation reactions represent a common and straightforward approach to synthesizing this compound. This method typically involves the reaction of a suitable precursor with methanol (B129727) in the presence of an acid catalyst.

The methanolysis of dihydropyran precursors is a widely employed method for the synthesis of this compound. This reaction involves the addition of methanol across the double bond of a dihydropyran ring, catalyzed by an acid. The specific dihydropyran precursor and reaction conditions can influence the stereoselectivity and yield of the product.

Ring-Closing Reactions and Cycloadditions

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, including tetrahydropyrans. organic-chemistry.org This reaction involves an intramolecular olefin metathesis of a diene substrate, catalyzed by a transition metal complex, typically containing ruthenium. organic-chemistry.org The key to this approach is the design of an acyclic precursor containing two terminal alkene functionalities that, upon cyclization, form the tetrahydropyran ring. The driving force for the reaction is often the release of a small volatile alkene, such as ethene. organic-chemistry.org While specific examples for the direct synthesis of this compound via RCM are not prevalent in the provided search results, the general applicability of RCM to form substituted tetrahydropyrans suggests its potential as a synthetic strategy. organic-chemistry.orgnih.gov

Enzymatic and Biocatalytic Approaches

Enzymatic and biocatalytic methods are gaining increasing attention in organic synthesis due to their high selectivity and mild reaction conditions. While the direct enzymatic synthesis of this compound is not explicitly detailed in the provided search results, enzymes like laccase and tyrosinase have been used in the modification and synthesis of related phenolic and dihydrochalcone (B1670589) compounds. researchgate.netnih.gov For instance, laccase can catalyze the oxidation of 2,6-dimethoxyphenol, leading to the formation of dimers. researchgate.net This highlights the potential for biocatalysts to be engineered or discovered for the specific synthesis of tetrahydropyran structures.

Indirect Synthesis via Derivatization of Related Tetrahydropyran Scaffolds

An alternative strategy for obtaining this compound involves the chemical modification of pre-existing tetrahydropyran rings. This approach can be particularly useful when the starting materials are readily available.

Green Chemistry and Sustainable Synthetic Protocols

Catalyst Development for Enhanced Selectivity and Yield (Contextual)

Further investigation into novel synthetic pathways would be required to develop a method for this specific chemical conversion.

Stereochemical and Conformational Analysis of 2,6 Dimethoxytetrahydropyran

Anomeric Effect and Stereoelectronic Influences

Definition and Theoretical Basis in Tetrahydropyran (B127337) Systems

The anomeric effect describes the thermodynamic preference of an electronegative substituent at the anomeric carbon (C2, adjacent to the ring heteroatom) of a tetrahydropyran ring to occupy the axial position, rather than the sterically less hindered equatorial position. wikipedia.orgrsc.org This phenomenon, first observed in carbohydrate chemistry, is a type of stereoelectronic effect, meaning it arises from the spatial arrangement of electron orbitals. rsc.org

Several theories explain the anomeric effect, with two being the most prominent:

Hyperconjugation: This is a widely accepted model that involves the delocalization of electrons. rsc.org In the axial conformation, a lone pair of electrons from the endocyclic oxygen atom (the ring oxygen) can overlap with the anti-bonding (σ) orbital of the exocyclic C-O bond of the methoxy (B1213986) group. This interaction, denoted as n(O) → σ(C-OR), is stabilizing. For this overlap to be effective, the orbitals must be anti-periplanar, a geometric arrangement that is perfectly achieved when the substituent is in the axial position. rsc.org

Quantitative Assessment of Anomeric Stabilization Energies

Experimental and computational studies on 2-methoxytetrahydropyran (B1197970) have provided more precise values. In the gas phase, the axial conformer is favored by a Gibbs free energy difference (ΔG) of approximately 0.8–0.9 kcal/mol. st-andrews.ac.uk One study reported an enthalpy change (ΔH°) of nearly 0.8 kcal/mol for the equatorial-to-axial conversion of 2-methoxytetrahydropyran in a nonpolar solvent mixture.

Table 1: Conformational Energy Data for 2-Methoxytetrahydropyran

Parameter Value Conditions
ΔG (Axial preference) ~0.8-0.9 kcal/mol Gas Phase

This table presents representative energy values for the anomeric effect in 2-methoxytetrahydropyran, a model compound for 2,6-dimethoxytetrahydropyran.

Impact on Conformational Preferences (e.g., Axial vs. Equatorial Isomers)

In a typical cyclohexane (B81311) ring, a bulky substituent like a methoxy group would strongly prefer the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric strain. libretexts.org However, in a tetrahydropyran ring, the anomeric effect stabilizes the axial position for an anomeric substituent. wikipedia.org

For this compound, there are two such substituents, and their conformational preferences will be influenced by the anomeric effect at both the C2 and C6 positions. The molecule will adopt a chair conformation, which is the most stable arrangement for six-membered rings. The methoxy groups can be either axial (ax) or equatorial (eq).

trans-2,6-Dimethoxytetrahydropyran: This isomer can exist in two primary chair conformations: diaxial (ax,ax) or diequatorial (eq,eq). The anomeric effect at both C2 and C6 would stabilize the axial positions. Therefore, the diaxial conformer benefits from two anomeric effects. The diequatorial conformer, while sterically favorable, lacks this electronic stabilization. Consequently, the diaxial conformer is expected to be significantly stabilized.

cis-2,6-Dimethoxytetrahydropyran: This isomer exists in an axial-equatorial (ax,eq) conformation. In this arrangement, one methoxy group is axial, stabilized by the anomeric effect, while the other is equatorial. The ring can flip, but this results in an energetically identical (ax,eq) conformation.

The strong preference for an axial orientation due to the anomeric effect means that conformations that maximize the number of axial methoxy groups (like the diaxial form of the trans isomer) are more stable than would be predicted based on sterics alone. wikipedia.org

Solvent Effects on Anomeric Equilibria

The balance between axial and equatorial conformers is sensitive to the solvent environment. capes.gov.br Generally, the magnitude of the anomeric effect decreases as the polarity of the solvent increases. st-andrews.ac.uk Polar solvents can stabilize the more polar equatorial conformer, which has a larger net dipole moment, thereby shifting the equilibrium away from the axial form. st-andrews.ac.uknih.gov

For instance, studies on 2-methoxytetrahydropyran have shown a clear trend:

In nonpolar solvents like carbon tetrachloride, the preference for the axial conformer is most pronounced.

In polar aprotic solvents like acetonitrile, the preference for the axial conformer is reduced.

In polar protic solvents like water, which can act as hydrogen-bond donors to the ring oxygen, the anomeric effect is significantly weakened. st-andrews.ac.ukcapes.gov.br In some cases, this can lead to the equatorial conformer becoming equally or even more populated than the axial one. st-andrews.ac.uk

This solvent dependence arises because the electrostatic component of the anomeric effect is modulated by the dielectric constant of the medium. st-andrews.ac.uk Specific interactions, such as hydrogen bonding between the solvent and the heteroatoms of the solute, can also play a crucial role in altering the conformational equilibrium. capes.gov.br

Table 2: Solvent Influence on the Anomeric Equilibrium of 2-Methoxytetrahydropyran

Solvent Dielectric Constant (ε) Mole Fraction of Equatorial Conformer
Carbon Tetrachloride (CCl₄) 2.2 Low
Dichloromethane (CH₂Cl₂) 9.1 Intermediate
Acetonitrile (CH₃CN) 37.5 Higher

This table illustrates the general trend of how increasing solvent polarity affects the conformational equilibrium, shifting it towards the equatorial isomer.

Diastereomeric and Enantiomeric Relationships

Cis-Trans Isomerism and Equilibrium Studies

This compound exists as two diastereomers: cis and trans. libretexts.org These are geometric isomers that differ in the spatial orientation of the two methoxy groups relative to the plane of the ring.

cis-2,6-Dimethoxytetrahydropyran: The two methoxy groups are on the same side of the tetrahydropyran ring. In the most stable chair conformation, this corresponds to one substituent being in an axial position and the other in an equatorial position (ax,eq).

trans-2,6-Dimethoxytetrahydropyran: The two methoxy groups are on opposite sides of the ring. This allows for two distinct chair conformations: one where both groups are axial (diaxial) and one where both are equatorial (diequatorial).

The relative stability of the cis and trans isomers is determined by the interplay between steric hindrance and the anomeric effect. For many disubstituted cyclic systems, the trans isomer with a diequatorial arrangement is the most stable due to minimal steric strain. vaia.com However, for this compound, the situation is more complex. The trans-diaxial conformer is stabilized by two anomeric effects, one for each methoxy group. This dual electronic stabilization can potentially overcome the steric repulsion of the two axial groups.

Equilibrium studies on related systems, such as 2,6-disubstituted dihydropyran-3-ones, show that cis-isomers invariably adopt a conformation (a half-chair) where one substituent is pseudo-axial and the other is pseudo-equatorial. nih.gov For trans-isomers, the conformation is more flexible. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
2-Methoxytetrahydropyran
Cyclohexane
cis-2,6-Dimethoxytetrahydropyran
trans-2,6-Dimethoxytetrahydropyran
2,6-disubstituted dihydropyran-3-ones
Carbon tetrachloride
Acetonitrile

Stereocontrol in Synthetic Pathways

The synthesis of substituted tetrahydropyrans with a high degree of stereocontrol is a significant area of research, largely because the tetrahydropyran ring is a common feature in many biologically active natural products. nih.gov Methodologies such as the intramolecular Prins cyclization have proven to be powerful tools for constructing these oxygenated heterocycles. nih.govuva.es The stereochemical outcome of these reactions is often directed by the preference for substituents to occupy equatorial positions in a chair-like transition state to minimize steric hindrance. nih.govuva.es

One effective strategy for achieving high diastereoselectivity in the formation of 2,6-disubstituted pyran rings is the silyl-Prins cyclization. nih.gov This method involves the reaction of an alkenol with an aldehyde in the presence of a Lewis acid. uva.es The choice of Lewis acid and reaction conditions can significantly influence the stereoselectivity. For instance, in the synthesis of cis-2,6-disubstituted dihydropyrane derivatives, using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as the Lewis acid at low temperatures (−78 °C) resulted in high diastereoselectivity for the cis isomer. nih.gov The stereocontrol is rationalized by a transition state where the substituents adopt a pseudoequatorial conformation to reduce steric repulsion. nih.gov

Similarly, the Prins cyclization of 3-bromobut-3-en-1-ols with aldehydes, catalyzed by boron trifluoride etherate (BF₃·OEt₂), produces 2,6-disubstituted tetrahydropyranones with excellent diastereoselectivity. organic-chemistry.orgnih.gov The reaction proceeds through a stable, six-membered chair-like carbocation intermediate, which dictates the stereochemical outcome. organic-chemistry.orgnih.gov

Interactive Table: Stereoselective Synthesis Conditions

Starting Materials Catalyst/Lewis Acid Temperature Major Product Isomer Diastereoselectivity (cis:trans) Reference
Alkenylsilyl alcohol & Aldehyde TMSOTf (1 equiv.) -78 °C cis-dihydropyrane 90:10 nih.gov
3-Bromobut-3-en-1-ols & Aldehydes BF₃·OEt₂ (1.2 equiv.) -35 °C cis-tetrahydropyranone High organic-chemistry.orgnih.gov

Deracemization Strategies (If Applicable)

Deracemization refers to the process of converting a racemate (an equal mixture of enantiomers) into a single, pure enantiomer. While synthetic strategies can be designed to favor one diastereomer over another (e.g., cis vs. trans), the deracemization of a chiral compound like this compound would involve separating its enantiomers. Based on the available scientific literature, specific deracemization strategies applied directly to this compound are not extensively documented.

Spectroscopic Investigations of Stereochemistry

Spectroscopy is an indispensable tool for determining the complex three-dimensional structure of molecules, including the configuration and conformation of cyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for elucidating the detailed molecular structure, including the stereochemistry and conformational preferences of molecules in solution. auremn.org.br For this compound, NMR can distinguish between cis and trans isomers and provide insight into the puckering of the tetrahydropyran ring.

The relative stereochemistry (cis or trans) of the methoxy groups can be definitively assigned using two-dimensional Nuclear Overhauser Effect (2D-NOE) experiments. uva.es A NOE is observed between protons that are close in space, and for the cis isomer, a correlation would be expected between the protons at C2 and C6.

Furthermore, the conformation of the tetrahydropyran ring, which typically adopts a chair-like shape, can be inferred from the coupling constants (³J-values) of the ring protons. The magnitude of the coupling constant between two adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of a diaxial relationship, while smaller values (typically 0-5 Hz) suggest axial-equatorial or diequatorial arrangements. By analyzing these coupling constants, the preferred axial or equatorial orientation of the substituents can be determined. Isotopic labeling, for instance with ¹³C, can also be employed to simplify complex spectra and obtain more precise coupling constant data for detailed conformational modeling. researchgate.net

Interactive Table: Representative ¹H NMR Data for Tetrahydropyran Ring Protons

Proton Position Hypothetical Chemical Shift (ppm) Hypothetical Coupling Constants (J, Hz) Inferred Orientation
H-2 (axial) 3.40 J(H2a, H3a) = 11.5, J(H2a, H3e) = 2.5 Axial
H-6 (axial) 3.42 J(H6a, H5a) = 11.2, J(H6a, H5e) = 2.8 Axial

Note: This table is illustrative. Actual values depend on the specific isomer and solvent.

Vibrational and Chiroptical Spectroscopy (If Applicable)

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. While useful, these techniques are generally less powerful than NMR for detailed stereochemical assignments of flexible rings on their own.

Chiroptical spectroscopy, however, is exceptionally sensitive to the three-dimensional arrangement of atoms in chiral molecules. nsf.gov These techniques, which include Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light. nsf.gov

Vibrational Circular Dichroism (VCD): VCD spectroscopy can provide detailed conformational information about chiral molecules in solution. rsc.org It is particularly effective for distinguishing between diastereomers and can be used to probe subtle conformational differences. rsc.org For a chiral molecule like a single enantiomer of this compound, VCD spectra could be used to determine its absolute configuration by comparing the experimental spectrum with spectra predicted from theoretical calculations (e.g., Density Functional Theory, DFT) for the (R,R), (S,S), or (R,S) isomers. nih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy measures differential absorption in the UV-Visible range and provides information about the stereochemistry of electronic transitions. nsf.gov While the tetrahydropyran ring itself lacks a strong chromophore, the methoxy groups could be analyzed. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the stereocenters.

Although specific VCD or ECD studies on this compound are not prominent in the searched literature, these chiroptical techniques represent powerful, applicable methods for its stereochemical and conformational analysis. nih.gov

Scientific Literature Lacks Detailed Reactivity Studies on this compound

General principles of acetal (B89532) chemistry suggest that this compound would be susceptible to acid-catalyzed reactions. However, without specific studies, a detailed discussion of its hydrolysis pathways, transacetalization mechanisms, and potential for elimination reactions to functionalize the pyran ring remains speculative.

Similarly, while electrophilic additions to unsaturated pyran systems are a known class of reactions, the specific regioselectivity and stereoselectivity of halogenation and halomethoxylation of this compound have not been specifically investigated or reported. The formation and role of proposed mechanistic intermediates, such as carbonium ions, in the reactions of this particular compound are also not documented in the accessible scientific literature.

Reactivity and Mechanistic Studies of 2,6 Dimethoxytetrahydropyran Transformations

Nucleophilic Substitution Reactions

The core of 2,6-dimethoxytetrahydropyran's reactivity lies in the susceptibility of the anomeric carbons (C2 and C6) to nucleophilic attack. The presence of two electronegative oxygen atoms renders these positions electrophilic and prone to substitution, typically proceeding through an oxocarbenium ion intermediate.

The reaction of this compound with halotrimethylsilanes, such as trimethylsilyl (B98337) iodide (TMSI), trimethylsilyl bromide (TMSBr), or trimethylsilyl chloride (TMSCl), is anticipated to proceed via activation of one of the methoxy (B1213986) groups by the electrophilic silicon center. This is followed by the departure of the methoxy group as methoxytrimethylsilane (B155595) and the formation of a highly reactive oxocarbenium ion. The halide anion then acts as a nucleophile, attacking the oxocarbenium ion to yield a 2-halo-6-methoxytetrahydropyran.

While specific studies on this compound are not extensively documented, the reactivity of analogous tetrahydropyran (B127337) acetals with reagents like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) provides significant insight. researchgate.netsigmaaldrich.comnih.govresearchgate.net These reactions are highly sensitive to the solvent polarity, which can dictate the stereochemical outcome by influencing the nature of the ion pair formed. researchgate.netsigmaaldrich.comnih.govresearchgate.net In nonpolar solvents, an SN2-like mechanism is favored, leading to inversion of configuration at the anomeric center. Conversely, polar solvents promote the formation of a solvent-separated ion pair, favoring an SN1 pathway and leading to an equilibrium mixture of stereoisomers. researchgate.netsigmaaldrich.comnih.govresearchgate.net

Table 1: Predicted Products of the Reaction of this compound with Halotrimethylsilanes

ReactantReagentPredicted Major Product
This compoundTrimethylsilyl iodide (TMSI)2-Iodo-6-methoxytetrahydropyran
This compoundTrimethylsilyl bromide (TMSBr)2-Bromo-6-methoxytetrahydropyran
This compoundTrimethylsilyl chloride (TMSCl)2-Chloro-6-methoxytetrahydropyran

Note: The stereochemistry of the product will be dependent on the reaction conditions, particularly the solvent used.

The anionic reactivity of this compound is expected to be limited at the ring carbons due to the electron-donating nature of the oxygen atoms, which decreases the acidity of the adjacent C-H bonds. Direct deprotonation of the tetrahydropyran ring would require a very strong base and is generally not a favored reaction pathway.

Instead, the primary mode of anionic reactivity would likely involve the acetal (B89532) functionality. Strong nucleophilic bases could potentially attack one of the anomeric carbons, leading to the cleavage of a carbon-oxygen bond and the expulsion of a methoxide (B1231860) anion. However, this process is generally less facile than the acid-catalyzed activation of the acetal.

Anionic polymerization studies using tetrahydropyran as a solvent indicate its stability towards anionic species under certain conditions. wikipedia.orggoogle.com This suggests that the tetrahydropyran ring itself is relatively inert to attack by common anionic initiators. Any significant anionic reactivity of this compound would likely be the result of a specific reaction design that enhances the electrophilicity of the anomeric carbons or utilizes a highly reactive anionic species.

Rearrangement Reactions

While there is a lack of specific literature detailing rearrangement reactions of this compound, the general principles of organic chemistry allow for speculation on potential transformations. Under acidic conditions, the formation of an oxocarbenium ion intermediate could, in principle, be followed by a skeletal rearrangement of the tetrahydropyran ring. However, such rearrangements are not commonly observed for simple tetrahydropyran systems, which are generally stable.

More plausible are rearrangements of substituents attached to the tetrahydropyran ring, or rearrangements that alter the heterocyclic system itself, such as ring-contraction or expansion. For instance, Lewis acid-catalyzed rearrangements of vinyl acetals containing a dioxepine ring have been shown to yield substituted tetrahydrofurans. mdpi.com While not a direct rearrangement of a tetrahydropyran, this illustrates the potential for ring system alteration under specific conditions. Without experimental data, any proposed rearrangement of this compound remains speculative.

Oxidative and Reductive Transformations

The tetrahydropyran ring in this compound is susceptible to both oxidative and reductive transformations, primarily centered around the acetal and ether functionalities.

Oxidative Transformations:

Oxidation of this compound can be expected to occur at the C-H bonds adjacent to the ring oxygen and the methoxy groups. Oxidative C-H bond activation is a known method for functionalizing tetrahydropyrans. rsc.org The use of a suitable oxidizing agent could lead to the formation of lactones or other oxidized derivatives. For example, oxidation could potentially yield a derivative of glutaric acid or related compounds through cleavage of the tetrahydropyran ring. The specific products would be highly dependent on the oxidant used and the reaction conditions.

Reductive Transformations:

Reductive cleavage of the acetal functionality in this compound is a more predictable transformation. The reduction of a similar compound, 2,5-dimethoxytetrahydrofuran (B146720), has been achieved using Mg-MeOH/Pd-C. jlu.edu.cn By analogy, treatment of this compound with a suitable reducing agent, such as a hydride source in the presence of a Lewis acid, would be expected to cleave one of the C-O bonds of the acetal. This would result in the formation of a substituted tetrahydropyranol derivative. The stereochemical outcome of such a reduction would be influenced by the steric and electronic environment of the acetal carbons. researchgate.net

Table 2: Potential Products of Oxidative and Reductive Transformations

TransformationReagent ExamplePotential Product(s)
OxidationStrong oxidizing agent (e.g., KMnO₄, RuO₄)Ring-opened dicarboxylic acids (e.g., derivatives of glutaric acid)
OxidationSelective C-H oxidizing agentLactones, hydroxylated or carbonylated tetrahydropyrans
ReductionHydride reducing agent (e.g., LiAlH₄) with Lewis Acid6-Methoxytetrahydropyran-2-ol, 1,5-dimethoxypentan-1-ol
Reductive CleavageMg-MeOH/Pd-CMethoxy-substituted pentanols

Computational Chemistry and Theoretical Modeling of 2,6 Dimethoxytetrahydropyran

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic structure and energetic properties of molecules with high accuracy.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has become a principal method in computational quantum chemistry for studying the electronic structure of molecules like 2,6-dimethoxytetrahydropyran. nih.gov DFT methods are, in principle, exact and offer a favorable balance between computational cost and accuracy, making them suitable for systems of this size. nih.gov

Studies on analogous heterocyclic systems have demonstrated the utility of DFT, often using the B3LYP functional, in combination with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)) to optimize molecular geometries and predict physicochemical properties. nih.govepa.gov For this compound, DFT calculations would be crucial for determining key electronic properties.

Frontier Molecular Orbital (FMO) analysis, a common application of DFT, provides insights into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to determine the HOMO-LUMO gap. A smaller energy gap generally indicates higher reactivity and lower stability. nih.gov The energies of these orbitals for different conformers of this compound could be calculated to assess their relative reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps illustrate the charge distribution within the molecule and are useful for predicting sites susceptible to electrophilic and nucleophilic attack. Furthermore, Mulliken atomic charge distribution analysis can quantify the electron density on each atom, aiding in the prediction of intermolecular interactions. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Tetrahydropyran (B127337) Derivative

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment2.1 DInfluences intermolecular interactions and solubility

Note: The values in this table are hypothetical and for illustrative purposes, based on typical DFT calculations for similar heterocyclic compounds.

Ab Initio and Semi-Empirical Methods for Conformational Analysis

The conformational landscape of this compound is complex due to the flexibility of the tetrahydropyran ring and the rotational freedom of the methoxy (B1213986) groups. Understanding the relative energies of different conformers is essential, as the lowest-energy conformation is not always the reactive one. uci.edu

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. researchgate.net They are used to calculate the energies of various conformers (chair, boat, twist) of the tetrahydropyran ring. researchgate.net For substituted tetrahydropyrans, ab initio calculations can elucidate the conformational preferences of the substituents (axial vs. equatorial). researchgate.net While computationally more demanding than DFT, they can provide benchmark-quality data.

Semi-Empirical Methods: These methods, such as AM1, PM3, and PM7, are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org This makes them significantly faster than ab initio or DFT methods, allowing for the study of larger molecules or for high-throughput screening of conformations. wikipedia.orgnih.gov However, their accuracy is dependent on the molecule being similar to those in the parameterization database. wikipedia.org They can be particularly useful for an initial, broad conformational search before refining the results with more accurate methods.

Table 2: Comparison of Computational Methods for Conformational Analysis

MethodKey FeaturesTypical Application for this compound
Ab Initio (HF, MP2)Based on first principles, high accuracy, computationally expensive.Calculating precise energy differences between key conformers (e.g., diaxial vs. diequatorial).
DFT (e.g., B3LYP)Good balance of accuracy and cost, widely used for various properties. nih.govresearchgate.netComprehensive conformational analysis, electronic structure, and reactivity studies.
Semi-Empirical (AM1, PM7)Highly approximated, very fast, relies on empirical parameters. wikipedia.orgInitial screening of a large number of possible conformations to identify low-energy candidates.

Transition State Analysis for Reaction Mechanisms

Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. This involves locating and characterizing the transition states that connect reactants to products. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

For reactions such as nucleophilic substitution or ring-opening, DFT and ab initio methods can be used to calculate the geometry and energy of the transition state. rsc.org The nature of the transition state, whether it is highly synchronous or asynchronous, can also be determined. nih.gov In some cases, reactions may proceed through multiple transition states. rsc.org Computational analysis can help elucidate these complex, multi-step mechanisms. rsc.org

For example, in a hypothetical hydrolysis of this compound, computational methods could be used to model the approach of a water molecule, the breaking of a C-O bond, and the formation of a new C-O bond, identifying the transition state structure and its associated energy barrier.

Molecular Mechanics and Dynamics Simulations

While quantum chemical methods provide detailed electronic information, they are often too computationally intensive for studying the dynamic behavior of molecules over time or for large-scale conformational sampling. For these purposes, molecular mechanics and dynamics simulations are employed.

Force Field Development and Validation for Tetrahydropyran Systems

Molecular mechanics simulations rely on a "force field," which is a set of potential energy functions and associated parameters that describe the interactions between atoms in a molecule. acs.org The accuracy of these simulations is highly dependent on the quality of the force field. nih.gov

Several general-purpose force fields, such as the General AMBER Force Field (GAFF) and the CHARMM General Force Field (CGenFF), have been developed and can be applied to small molecules like this compound. nih.govnih.gov These force fields are parameterized to reproduce experimental data such as condensed-phase properties and QM-calculated geometries and energies. nih.gov

The development and validation of a force field for a specific class of molecules, such as tetrahydropyrans, involves a rigorous process. This includes parametrizing partial atomic charges to match QM calculations of dipole moments and water interaction energies, and adjusting bonded parameters to reproduce QM-calculated geometries and vibrational spectra. nih.gov For tetrahydropyran systems, specific force field parameters have been developed to accurately model their unique structural and dynamic properties. tandfonline.comtandfonline.com

Applications of 2,6 Dimethoxytetrahydropyran in Complex Organic Synthesis

Role as a Synthetic Synthon or Building Block

As a stable yet reactive molecule, 2,6-dimethoxytetrahydropyran serves as a valuable building block in organic synthesis. The acetal (B89532) functionality can be activated under acidic conditions to generate a transient oxocarbenium ion, which is a highly reactive electrophile amenable to attack by a wide range of nucleophiles. This reactivity profile allows for the controlled introduction of substituents at the 2- and 6-positions of the tetrahydropyran (B127337) ring.

Intermediate in the Synthesis of Natural Product Analogues

The tetrahydropyran motif is a common feature in many natural products with interesting biological activities. The synthesis of analogues of these natural products is a crucial aspect of drug discovery, allowing for the exploration of structure-activity relationships and the optimization of therapeutic properties. While direct evidence of this compound's use as an intermediate in the synthesis of specific natural product analogues is scarce in the literature, its potential as a synthon for the tetrahydropyran core is clear.

For example, the synthesis of 6,6′-binaphthopyran-2-one natural products like Pigmentosin A and Talaroderxines A & B involves the construction of a pyranone ring system. nih.gov Although the reported syntheses utilize methods such as Michael-Dieckmann annulation and Ghosez's sulfone-epoxide annulation, a retrosynthetic analysis suggests that a pre-formed, appropriately functionalized tetrahydropyran, potentially derivable from this compound, could serve as a key building block. nih.gov By functionalizing the 2- and 6-positions and then elaborating the rest of the molecule, synthetic chemists could potentially develop more convergent and efficient routes to these and other complex natural product analogues. The challenge lies in the development of stereoselective methods for the functionalization of the this compound core.

Scaffold for Novel Compound Libraries

In the field of drug discovery, the generation of compound libraries with diverse structures is essential for identifying new lead compounds. nih.gov A molecular scaffold is a core structure to which various substituents can be attached to create a library of related molecules. nih.gov The tetrahydropyran ring is considered a "privileged scaffold" due to its frequent appearance in bioactive molecules.

This compound is an attractive candidate for a scaffold in combinatorial chemistry. Its key features include:

A stable core: The tetrahydropyran ring is chemically robust under many reaction conditions.

Two points of diversification: The methoxy (B1213986) groups at the 2- and 6-positions can be replaced with a wide variety of functional groups, allowing for the creation of a large and diverse library of compounds.

Three-dimensional structure: The non-planar nature of the tetrahydropyran ring allows for the exploration of three-dimensional chemical space, which is often crucial for biological activity.

The general approach to using this compound as a scaffold would involve parallel synthesis, where the starting material is reacted with a library of different nucleophiles to generate a library of 2,6-disubstituted tetrahydropyrans. This can be achieved using solution-phase or solid-phase synthesis techniques. pharmatutor.org While specific examples of large-scale combinatorial libraries built from this compound are not prominent in the literature, the principles of combinatorial chemistry strongly support its potential in this area. nih.govpharmatutor.org

Polymer Chemistry and Material Science Applications (Contextual)

The development of new polymers with tailored properties is a major focus of materials science. While there is no direct literature on the polymerization of this compound, the chemistry of related cyclic ethers and acetals provides a strong indication of its potential in this field.

The ring-opening polymerization (ROP) of cyclic ethers, such as tetrahydrofuran, is a well-established method for producing polyethers. Similarly, the polymerization of cyclic acetals can lead to polyacetals with unique properties. The presence of the two methoxy groups in this compound suggests that it could potentially undergo cationic ring-opening polymerization. The initiation of such a polymerization would likely involve a strong acid or a Lewis acid to generate the reactive oxocarbenium ion, which would then propagate by attacking another monomer unit.

Furthermore, the synthesis of polymers from bio-based monomers is a growing area of research aimed at developing sustainable materials. researchgate.net Given that tetrahydropyran derivatives can be derived from renewable resources, this compound could be explored as a bio-based monomer for the synthesis of novel polymers. The properties of the resulting polymer would be dependent on the stereochemistry of the monomer and the polymerization conditions. The potential applications of such polymers could range from biodegradable plastics to advanced materials for biomedical applications, drawing parallels with the applications of other synthetic polymers. mdpi.comcapes.gov.br

Derivatization to Access Diverse Heterocyclic Systems (Contextual to 2,5-dimethoxytetrahydrofuran (B146720) usage)

The transformation of one heterocyclic system into another is a powerful strategy in organic synthesis for accessing a wide range of molecular architectures. The reactivity of the acetal groups in this compound provides a handle for such transformations.

Pyrrole (B145914) Synthesis (e.g., Clauson-Kaas Reaction Variants)

The Clauson-Kaas reaction is a classic and widely used method for the synthesis of pyrroles, which are important heterocyclic motifs in many pharmaceuticals and natural products. capes.gov.br The traditional Clauson-Kaas reaction involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst. nih.govpharmatutor.orgjlu.edu.cnresearchgate.net

The mechanism of the Clauson-Kaas reaction proceeds through the acid-catalyzed hydrolysis of the 2,5-dimethoxytetrahydrofuran to form a 1,4-dicarbonyl compound in situ. This intermediate then condenses with the primary amine to form the pyrrole ring.

Reactant 1Reactant 2CatalystProductReference
Primary Amine2,5-DimethoxytetrahydrofuranAcidN-substituted pyrrole nih.govpharmatutor.orgjlu.edu.cnresearchgate.net

While the direct application of this compound in a Clauson-Kaas type reaction to form a six-membered nitrogen heterocycle (a dihydropyridine (B1217469) or pyridine (B92270) derivative) is not a standard named reaction, the underlying chemical principles are analogous. Acid-catalyzed activation of the acetals in this compound would generate a 1,5-dicarbonyl equivalent. The reaction of this species with ammonia (B1221849) or a primary amine could, in principle, lead to the formation of a dihydropyridine, which could then be oxidized to the corresponding pyridine. This would represent a novel synthetic route to substituted pyridines, another class of highly important heterocycles in medicinal chemistry.

Thiazolidine (B150603) Synthesis (Contextual)

Extensive research of scientific literature and chemical databases reveals no documented applications of this compound in the synthesis of thiazolidine or its derivatives. While thiazolidine synthesis is a well-established area of organic chemistry with numerous methodologies, the use of this compound as a reactant, building block, or reagent in this specific context is not reported in the available scientific literature.

Thiazolidines are typically synthesized through the condensation of a β-amino-thiol with an aldehyde or ketone. Multicomponent reactions involving an amine, a thiol-containing compound, and a carbonyl source are also common strategies for accessing diverse thiazolidine structures. These reactions are well-documented with a wide variety of substrates.

Despite the structural features of this compound, which can be considered a protected form of glutaraldehyde (B144438) (a 1,5-dicarbonyl compound), its specific reactivity and application in forming the five-membered thiazolidine ring through reaction with amino-thiols have not been described. The stability of the tetrahydropyran ring and the conditions required for its opening and subsequent reaction to form a thiazolidine are not detailed in existing research.

Therefore, this section cannot provide detailed research findings, data tables, or specific examples of the use of this compound in thiazolidine synthesis, as no such information is currently available in the public domain of scientific research. Further investigation into novel synthetic methodologies may in the future uncover a role for this compound in the synthesis of thiazolidine-containing molecules.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Synthesis

The efficient and stereoselective synthesis of substituted tetrahydropyrans is a significant area of research in organic chemistry. For 2,6-dimethoxytetrahydropyran, the development of novel catalytic systems is paramount to accessing this compound with high purity and in a controlled stereochemical manner. Future research in this area is likely to focus on several key strategies:

Enantioselective Catalysis: Achieving control over the stereochemistry at the C2 and C6 positions is crucial. Research into chiral catalysts, such as those based on transition metals (e.g., copper, gold, palladium) complexed with chiral ligands, will be instrumental. For instance, the principles behind the highly diastereo- and enantioselective synthesis of 2,6-cis-substituted tetrahydropyrans using a one-pot sequential catalysis involving Henry and oxa-Michael reactions could be adapted. nih.gov

Gold-Catalyzed Cyclizations: Gold catalysts have shown remarkable efficiency in the synthesis of heterocyclic compounds. A promising approach for this compound could involve a gold-catalyzed intramolecular hydroalkoxylation of a suitable dienic alcohol precursor. The development of gold-catalyzed sequences, such as a Meyer–Schuster rearrangement followed by hydration and an oxa-Michael addition, could also be explored for the stereoselective synthesis of related cis-2,6-disubstituted tetrahydropyrans. mdpi.com

Palladium-Catalyzed Reactions: Palladium-catalyzed methodologies, like the oxidative Heck redox-relay strategy, have been successfully applied to the synthesis of 2,6-trans-tetrahydropyrans. acs.org Future work could investigate the adaptation of such strategies for the introduction of methoxy (B1213986) groups at the 2 and 6 positions, potentially offering a novel and efficient synthetic route.

Biocatalysis: The use of enzymes to catalyze the formation of the tetrahydropyran (B127337) ring offers the potential for high stereoselectivity under mild reaction conditions. Screening for and engineering of enzymes capable of performing the key bond-forming reactions would be a significant step forward.

Exploration of Biological and Medicinal Chemistry Relevance (as a scaffold, not direct activity)

The tetrahydropyran ring is a common motif in a wide array of biologically active natural products. acs.org This prevalence suggests that the tetrahydropyran core can serve as a valuable scaffold in medicinal chemistry, providing a rigid framework for the spatial orientation of functional groups. While this compound itself may not exhibit direct biological activity, its potential as a scaffold for the development of new therapeutic agents is an exciting area of exploration.

Future research in this context would involve:

Conformational Analysis: The conformational preferences of the this compound ring will be a critical factor in its application as a scaffold. The anomeric effects originating from the methoxy groups will significantly influence the equilibrium between different chair and boat conformations, thereby dictating the spatial arrangement of appended functionalities.

Fragment-Based Drug Discovery: The this compound moiety could be employed as a fragment in fragment-based drug discovery (FBDD) approaches. By identifying weak binding of this core to a biological target, it can be elaborated and optimized to generate potent and selective ligands.

Integration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Monitoring

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and improving yields and selectivity. The integration of advanced spectroscopic techniques for real-time, in-situ monitoring of these reactions is a key future direction.

Emerging research in this area will likely involve:

In-situ Spectroscopy: Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy), in-situ NMR (Nuclear Magnetic Resonance) spectroscopy, and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. This allows for a detailed kinetic analysis and the identification of transient species, offering a deeper understanding of the reaction pathway.

Mass Spectrometry Techniques: The use of advanced mass spectrometry techniques, such as Cold Spray Ionization Mass Spectrometry (CSI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), can help in the detection and characterization of reaction intermediates and catalyst resting states.

UV-Vis Spectroscopy for Kinetic Studies: For reactions involving chromophoric species, UV-Vis absorption spectroscopy can be a powerful tool for monitoring reaction progress and determining kinetic parameters, similar to its use in studying the isomerization of spiropyrans. tandfonline.com

The application of these techniques will move the study of the synthesis of this compound from traditional endpoint analysis to a more dynamic and comprehensive understanding of the underlying chemical transformations. researchgate.net

Harnessing Computational Design for Rational Synthesis and Application Development

Computational chemistry and molecular modeling are becoming increasingly indispensable tools in modern chemical research. For this compound, computational design can play a pivotal role in both its synthesis and the exploration of its potential applications.

Future research will likely leverage computational approaches in the following ways:

Rational Catalyst Design: Density Functional Theory (DFT) calculations can be used to model proposed catalytic cycles for the synthesis of this compound. This can help in understanding the mechanism of existing catalysts and in the rational design of new, more efficient catalysts with enhanced stereoselectivity. DFT studies have been successfully used to understand the structure and properties of related heterocyclic compounds. rsc.org

Prediction of Reaction Outcomes: Computational models can be developed to predict the feasibility and stereochemical outcome of different synthetic routes to this compound. This can help in prioritizing experimental efforts and reducing the amount of trial-and-error in the laboratory.

Conformational and Property Prediction: Molecular mechanics and molecular dynamics simulations can be used to explore the conformational landscape of this compound and its derivatives. This is crucial for understanding its potential as a medicinal chemistry scaffold, as the three-dimensional shape of a molecule is a key determinant of its biological activity. nih.gov

Virtual Screening: If this compound is used as a scaffold for drug discovery, computational docking and virtual screening can be employed to predict the binding of designed libraries of compounds to specific biological targets.

By integrating computational design with experimental work, researchers can accelerate the development of synthetic methodologies for this compound and more effectively explore its potential in various applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,6-Dimethoxytetrahydropyran, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves acid-catalyzed cyclization or oxidative ozonolysis followed by H₂O₂ treatment. For example, oxidative ozonolysis of dienes in tetrahydrofuran (THF) under controlled temperatures (0–5°C) can yield tetrahydropyran derivatives with high regioselectivity . Catalytic systems (e.g., acetyl chloride with acetonitrile as solvent) may achieve yields >80% when stirred at room temperature, monitored via TLC . Key variables include solvent polarity, catalyst loading, and reaction time.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign methoxy groups (δ 3.2–3.5 ppm for 1H; δ 50–55 ppm for 13C) and confirm the tetrahydropyran ring structure via coupling constants (e.g., axial-equatorial proton couplings) .
  • FTIR : Identify ether (C-O-C) stretches at ~1100 cm⁻¹ and methoxy C-H stretches near 2850 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 160.0735 for C₇H₁₂O₃) .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store in sealed, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to strong oxidizers (e.g., peroxides) and humidity, as moisture may hydrolyze methoxy groups. Stability data from SDS indicate a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during tetrahydropyran derivatization?

  • Methodological Answer : Contradictions often arise from competing steric and electronic effects. Computational modeling (DFT) can predict transition-state energies for different pathways. For example, steric hindrance from bulky substituents may favor axial attack, while electron-withdrawing groups direct nucleophiles to equatorial positions . Experimental validation via kinetic isotope effects (KIE) or isotopic labeling can clarify dominant mechanisms .

Q. How can researchers reconcile discrepancies in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies stem from varying purity grades or assay protocols. SDS documents classify the compound as non-hazardous , but peer-reviewed toxicology data are scarce. Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using standardized protocols (OECD 471/ISO 10993-5). Cross-reference results with databases like EPA DSSTox .

Q. What computational tools predict the thermochemistry of this compound in gas-phase reactions?

  • Methodological Answer :

  • NIST Chemistry WebBook : Provides gas-phase thermochemistry data (e.g., ΔfH° = -245 kJ/mol, heat capacity Cp = 150 J/mol·K) .
  • Gaussian 16 : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate bond dissociation energies (BDEs) or reaction enthalpies .
  • Table :
PropertyValueMethodReference
ΔfH° (gas)-245 kJ/molDFT
LogP1.2 ± 0.3HPLC

Q. How do catalytic systems influence enantioselectivity in asymmetric syntheses involving this compound?

  • Methodological Answer : Chiral catalysts (e.g., Jacobsen’s salen complexes) induce enantioselectivity via π-π interactions with the tetrahydropyran ring. Screen catalysts (e.g., 10 mol% (R,R)-Jacobsen catalyst) in polar aprotic solvents (DCM/THF) at -20°C to achieve >90% ee. Monitor via chiral HPLC (Chiralpak IA column) .

Guidance for Addressing Data Contradictions

  • Experimental Replication : Repeat protocols from conflicting studies under identical conditions (e.g., solvent, catalyst, temperature) .
  • Meta-Analysis : Use tools like PRISMA to aggregate data from multiple sources and identify outliers .
  • Collaborative Validation : Partner with independent labs to verify results via blinded studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.